{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
The compound “{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone” is a complex organic molecule featuring multiple pyrazole rings. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry, agrochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves cyclization reactions. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles . Industrial production methods often employ catalytic processes, such as ruthenium-catalyzed dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Oxidation: Bromine or DMSO under oxygen atmosphere.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Aryl halides with copper powder or palladium-catalyzed coupling reactions.
Major Products
Oxidation: Pyrazolones.
Reduction: Pyrazolines.
Substitution: N-arylpyrazoles.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic systems.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of pyrazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, pyrazoles can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The molecular pathways involved typically include modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
- Pyrazolo[1,5-a]-1,3,5-triazines
- Pyrazolo[3,4-b]pyridines
- Pyrazolo[3,4-b]pyrimidines
Uniqueness
The compound’s unique combination of substituents, including the difluoromethyl and hydroxy groups, distinguishes it from other pyrazole derivatives. These functional groups can enhance its reactivity and biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C15H17ClF2N6O2 |
---|---|
Molecular Weight |
386.78 g/mol |
IUPAC Name |
[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C15H17ClF2N6O2/c1-8-6-15(26,14(17)18)24(19-8)13(25)11-4-5-22(21-11)7-23-10(3)12(16)9(2)20-23/h4-5,14,26H,6-7H2,1-3H3 |
InChI Key |
PAUOYYYGDUCANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2=NN(C=C2)CN3C(=C(C(=N3)C)Cl)C |
Origin of Product |
United States |
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